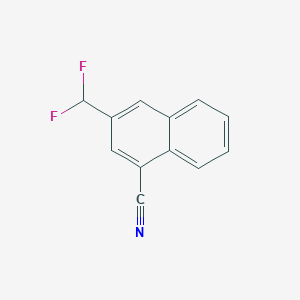

1-Cyano-3-(difluoromethyl)naphthalene

Description

The exploration of novel chemical structures is driven by the desire to fine-tune molecular properties for specific applications. The deliberate combination of a difluoromethyl group, a cyano group, and a naphthalene (B1677914) core creates a unique chemical entity with a profile that is highly sought after for developing advanced materials and potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H7F2N |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-(difluoromethyl)naphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H7F2N/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-6,12H |

InChI Key |

KDZMKQZNOLXSRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 3 Difluoromethyl Naphthalene Systems

Reaction Pathways Involving the Cyano Functionality

The cyano group is a versatile functional group that can undergo a variety of transformations. Its reactivity in the target molecule is modulated by the electronic effects of the difluoromethyl group and the naphthalene (B1677914) ring system.

The carbon-nitrogen triple bond of the nitrile group can be readily transformed into other functional groups, most commonly through hydrolysis to carboxylic acids or amides, and reduction to primary amines. lumenlearning.comlibretexts.org

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide as an intermediate. byjus.comlibretexts.org The reaction typically requires heating with an aqueous acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate to form the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org For 1-cyano-3-(difluoromethyl)naphthalene, this would yield 3-(difluoromethyl)naphthalene-1-carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org This reaction also forms an amide intermediate, which is further hydrolyzed to the carboxylate salt and ammonia. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. youtube.com

The electron-withdrawing difluoromethyl group is expected to influence the rate of these reactions. By withdrawing electron density from the naphthalene ring, it increases the electrophilicity of the nitrile carbon, potentially accelerating the rate of nucleophilic attack.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). During this reaction, a hydride nucleophile adds to the electrophilic carbon of the nitrile, and after a second addition, a dianion is formed which is then protonated upon aqueous workup to yield the primary amine. libretexts.org The reduction of this compound would produce [3-(difluoromethyl)naphthalen-1-yl]methanamine.

Table 1: General Transformations of the Cyano Group

| Transformation | Reagents | Intermediate | Final Product |

| Acidic Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid |

| Basic Hydrolysis | 1. OH⁻, Δ 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion | Primary Amine |

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions to form heterocyclic systems. These reactions are powerful tools for constructing complex molecular architectures. acs.org The participation of nitriles in [4+2] cycloadditions (Diels-Alder reactions) is generally limited to reactions with highly reactive dienes due to the high energy of the C≡N π bond. However, the electron-withdrawing nature of the difluoromethylnaphthalene substituent can enhance the dienophilic character of the cyano group.

In transition-metal-mediated cycloadditions, the reaction scope is significantly broader. Metal catalysts can facilitate cycloadditions that are thermally forbidden or require harsh conditions. acs.org For example, nickel-catalyzed [2+2+2] cycloadditions of nitriles with alkynes or alkenes can provide access to substituted pyridines. The specific application of such reactions to this compound would depend on the compatibility of the catalyst with the difluoromethyl group.

Another important class of reactions is the [3+2] cycloaddition with 1,3-dipoles, such as azides or nitrile oxides, to generate five-membered heterocycles like tetrazoles or oxadiazoles, respectively.

Reactivity Profiles of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key functional moiety that imparts unique electronic properties to the molecule and presents opportunities for selective C-F bond functionalization.

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This property significantly influences the electronic distribution within the naphthalene ring system. The presence of multiple strong electron-withdrawing groups, such as trifluoromethyl groups, on a naphthalene ring has been shown to dramatically increase the sensitivity of the system to the electronic effects of other substituents. nih.gov

This strong inductive effect (-I) deactivates the naphthalene ring towards electrophilic aromatic substitution and directs incoming electrophiles to specific positions. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing substituent. In the case of this compound, both substituents are electron-withdrawing, further influencing the reactivity of the aromatic core. rsc.org

Table 2: Comparison of Electronic Properties of Fluorinated Alkyl Groups

| Group | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -CH₃ | Weakly donating | None | Electron-donating |

| -CF₃ | Strongly withdrawing | Weakly withdrawing (hyperconjugation) | Strongly electron-withdrawing |

| -CHF₂ | Strongly withdrawing | Weakly withdrawing | Strongly electron-withdrawing |

While generally considered inert, the C-F bonds in a difluoromethyl group can be selectively activated under specific conditions, opening pathways for further functionalization. nih.gov The activation of a single C-F bond in a difluoromethyl group is a significant challenge due to the strength of the C-F bond and the fact that geminal C-F bonds mutually strengthen each other. nih.gov

Recent research has demonstrated that transition metals, such as palladium and iridium, can catalyze the enantioselective substitution of a single fluorine atom in a difluoromethyl group. nih.gov For instance, the reaction of 2-(difluoromethyl)naphthalene (B2912400) with a malonate nucleophile in the presence of a palladium catalyst resulted in the substitution of one fluorine atom. nih.gov This suggests that similar strategies could be applied to this compound to introduce new functional groups at the difluoromethyl position.

Transition-metal-free methods for C-F bond activation have also been developed. These can involve the use of silyl (B83357) radicals generated from silylboronates, which can enable carbosilylation or defluoroamination reactions under mild conditions. springernature.com Another approach involves the photochemical activation of C-F bonds, which can lead to defluorinative alkylation. nih.gov The transformation of trifluoromethyl groups into difluoromethyl motifs via difluoromethyl anion chemistry in flow systems has also been reported as a strategy for functionalization. chemrxiv.org

Naphthalene Core Functionalization and Transformation

The functionalization of the naphthalene core of this compound is heavily influenced by the directing effects of the existing cyano and difluoromethyl substituents. Both groups are deactivating and meta-directing in the context of electrophilic aromatic substitution. However, due to the fused ring system, the concept of "meta" is more complex than in a simple benzene (B151609) ring.

DFT studies on the reactivity of (η⁶-naphthalene)tricarbonylchromium complexes have shown that lithiation occurs selectively on the coordinated ring, with the position of substitution being thermodynamically controlled. researchgate.net This suggests that metal-complexation could be a strategy to control the regioselectivity of functionalization on the naphthalene core of the title compound.

Furthermore, reactions such as the amination of 1,4-naphthoquinone (B94277) derivatives have been extensively studied. rsc.org While this compound is not a naphthoquinone, these studies provide insight into the types of transformations that are possible on the naphthalene scaffold. The presence of electron-withdrawing groups generally leads to lower yields in such amination reactions. rsc.org

Cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds. These reactions could potentially be used to introduce new aryl or alkynyl substituents onto the naphthalene core, provided a suitable halide or triflate precursor of this compound is available. acs.orgresearchgate.net

Research on Chemical Reactivity of this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, detailed research findings on the specific chemical reactivity and mechanistic investigations of this compound are not publicly available. Therefore, a thorough and scientifically accurate article based on the requested outline focusing on regioselective C-H activation, dearomatization/re-aromatization processes, and catalyst-controlled naphthalene functionalization for this specific compound cannot be generated at this time.

While general principles of naphthalene chemistry are well-established, the unique electronic and steric influences of the cyano and difluoromethyl substituents at the 1 and 3 positions would dictate a specific reactivity profile for this molecule. The electron-withdrawing nature of both the cyano and difluoromethyl groups is expected to deactivate the naphthalene ring towards electrophilic attack and influence the regioselectivity of any potential functionalization reactions.

For instance, in the context of regioselective C-H activation , the directing effects of these groups would be crucial in determining which of the remaining C-H bonds on the naphthalene core would be most susceptible to activation by a transition metal catalyst. The interplay between the deactivating cyano group and the similarly deactivating, but sterically different, difluoromethyl group would present a unique challenge in achieving high regioselectivity.

Regarding dearomatization and re-aromatization processes , the energy landscape of such transformations would be significantly impacted by the substituents. The stability of any dearomatized intermediates and the driving force for re-aromatization would be modulated by the electronic properties of the cyano and difluoromethyl groups.

In the realm of catalyst-controlled naphthalene functionalization , particularly with catalysts like gold, the specific interactions between the catalyst and the substituted naphthalene would be of paramount importance. Gold catalysts are known to activate alkynes and allenes and can participate in various cyclization and functionalization reactions. However, without specific studies on this compound, any discussion on potential gold-catalyzed transformations would be purely speculative.

The absence of published research on this specific compound prevents the creation of the requested detailed article, including data tables and in-depth research findings. The scientific community has extensively studied the functionalization of naphthalene and its many derivatives, but it appears that this compound has not yet been a focus of such investigations, or the results of such studies have not been disseminated in the public domain.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of a molecule.

The FT-IR spectrum of 1-Cyano-3-(difluoromethyl)naphthalene would display characteristic absorption bands for its functional groups.

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. This is a very characteristic and clean region of the spectrum. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-F Stretch: The C-F stretching vibrations of the difluoromethyl group are expected to be strong and would appear in the region of 1100-1350 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1650 cm⁻¹ region. nist.govchemicalbook.com

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| >3000 | Stretching | Aromatic C-H |

| 2220-2260 | Stretching | Cyano (C≡N) |

| 1450-1650 | Stretching | Aromatic C=C |

| 1100-1350 | Stretching | C-F |

| 650-900 | Bending (out-of-plane) | Aromatic C-H |

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to symmetric vibrations and bonds involving non-polar character.

The symmetric stretching of the naphthalene (B1677914) ring system would be prominent.

The C≡N stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Due to the lack of specific experimental data, a detailed assignment of Raman modes is speculative. However, analysis would be based on comparison with known spectra of substituted naphthalenes.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₁₂H₇F₂N. The exact mass (monoisotopic mass) can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N).

Calculated Exact Mass of [M]⁺: 203.0546

Calculated Exact Mass of [M+H]⁺: 204.0624

An experimental HRMS measurement yielding a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm) would confirm the molecular formula of the compound. This technique is a standard method for confirming the identity of newly synthesized compounds. rsc.orgrsc.org

X-ray Crystallography for Definitive Solid-State Structural Analysis

Detailed research findings and data tables on the X-ray crystallography of this compound are not available in the public domain.

Computational Chemistry and Theoretical Investigations of 1 Cyano 3 Difluoromethyl Naphthalene

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular geometry and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. researchgate.net In practice, the Kohn-Sham formalism is employed, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. researchgate.net

For 1-Cyano-3-(difluoromethyl)naphthalene, DFT calculations are essential for determining its most stable three-dimensional arrangement, known as the ground state optimized geometry. This process involves systematically adjusting the positions of the atoms until the configuration with the minimum total energy is found. bohrium.com The choice of the functional (e.g., B3LYP, B3PW91) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for achieving a balance between accuracy and computational cost. nih.gov

Theoretical studies on related naphthalene (B1677914) derivatives have successfully used DFT methods, such as B3LYP/6-311++G(d,p), to optimize molecular structures, yielding bond lengths and angles that are in good agreement with experimental data where available. researchgate.netresearchgate.net For this compound, this optimization would reveal the precise bond lengths of the C-C bonds in the naphthalene core, the C-C≡N bond of the cyano group, the C-C bond connecting the difluoromethyl group, and the C-F and C-H bonds of that group. The dihedral angles, particularly concerning the orientation of the difluoromethyl group relative to the planar naphthalene ring, would also be determined.

Table 1: Representative Optimized Geometrical Parameters for Naphthalene Derivatives (Illustrative) Note: This table presents typical data from DFT calculations on substituted naphthalenes for illustrative purposes, as specific published data for this compound is not available. The data is based on calculations for molecules like naphthalene acetic acid and other derivatives.

| Parameter | Bond/Angle | Typical Calculated Value | Source Context |

| Bond Length | C-C (aromatic) | 1.37 - 1.43 Å | researchgate.net |

| Bond Length | C-CN | ~1.45 Å | General DFT |

| Bond Length | C≡N | ~1.16 Å | General DFT |

| Bond Length | C-CF₂H | ~1.51 Å | General DFT |

| Bond Length | C-F | ~1.36 Å | General DFT |

| Bond Angle | C-C-C (ring) | 118° - 122° | researchgate.net |

| Bond Angle | C-C-CN | ~121° | General DFT |

| Dihedral Angle | C-C-C-F | Varies | General DFT |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of electronic structure, though often at a much greater computational expense than DFT. samipubco.com

For this compound, applying high-level ab initio methods would serve to benchmark and validate the results obtained from more computationally efficient DFT calculations. While a full geometry optimization might be computationally prohibitive with methods like CCSD(T), single-point energy calculations on the DFT-optimized geometry can provide a very accurate total electronic energy. This is crucial for calculating precise properties like heats of formation and reaction energies. nih.gov Studies on benzene (B151609) and naphthalene isomers have utilized ab initio fragment-based methods to make calculations on large molecules more tractable. acs.org

Analysis of Electronic Properties and Chemical Reactivity

Once the ground state geometry and electronic structure are determined, various theoretical tools can be used to analyze the molecule's electronic properties and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone concept in explaining chemical reactivity. acs.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the electron-withdrawing nature of both the cyano (-CN) and difluoromethyl (-CHF₂) groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene. The precise energy levels and the spatial distribution of these orbitals, calculated using DFT, reveal the most likely regions for electronic interactions. Computational studies on other cyano-functionalized polycyclic aromatic hydrocarbons confirm that electron-withdrawing groups lower the HOMO-LUMO gap, influencing the molecule's electronic properties. mdpi.com

Table 2: Illustrative Frontier Orbital Energies for Substituted Naphthalenes Note: This table contains representative values for naphthalene derivatives to illustrate the output of FMO analysis. Specific published data for this compound is not available.

| Compound System | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (Gap) (eV) | Source Context |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| DSN (Naph. Derivative) | DFT/B3LYP/6-31G(d) | -5.66 | -2.57 | 3.09 | nih.gov |

| 2-Cyano-3-(naph-1-yl) amide | DFT/B3LYP/6-31G(d) | -7.02 | -2.99 | 4.03 | researchgate.net |

The HOMO of this compound is expected to be distributed across the naphthalene π-system, while the LUMO will likely show significant contributions from the cyano group and the regions of the ring attached to the electron-withdrawing substituents, indicating these are the primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. nih.govchemicalbook.com NBO analysis provides information on atomic charges, hybridization, and the delocalizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory, providing insight into phenomena like hyperconjugation and resonance that contribute to molecular stability. researchgate.net For this compound, NBO analysis would quantify the charge distribution, confirming the electron-withdrawing effects of the -CN and -CHF₂ groups by showing positive charges on adjacent carbons and negative charges on the N and F atoms.

The Quantum Theory of Atoms in Molecules (QTAIM) provides an alternative, rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis identifies critical points in the electron density, which are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs) reveal the nature of the chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

The Fukui function, f(r), is a reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. bldpharm.com It is used to identify the most reactive sites within a molecule. nih.gov There are three main types of Fukui functions:

f⁺(r) : Predicts the site for nucleophilic attack (where an electron is added). bldpharm.com

f⁻(r) : Predicts the site for electrophilic attack (where an electron is removed). bldpharm.com

f⁰(r) : Predicts the site for radical attack. mdpi.com

By calculating these functions for this compound, one can generate a detailed map of its chemical reactivity. Due to the strong electron-withdrawing nature of the substituents, the carbon atoms attached to the cyano and difluoromethyl groups, as well as other specific positions on the aromatic system, are expected to have high values for f⁺(r), marking them as the most probable sites for a nucleophilic attack. Conversely, regions of high electron density, likely on the naphthalene ring away from the substituents, would exhibit higher f⁻(r) values, indicating susceptibility to electrophilic attack. This analysis provides more specific site-selectivity information than FMO analysis alone. nih.gov

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and understanding the spectroscopic properties of molecules. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into its NMR, vibrational, and electronic spectra, which can be used to validate and interpret experimental findings.

Computational Simulation of NMR Chemical Shifts (Gauge-Independent Atomic Orbital Method)

The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used approach within DFT, is employed to calculate the isotropic magnetic shielding tensors of atomic nuclei. nih.gov These shielding values can then be converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted ¹³C NMR chemical shifts, based on the principles of GIAO calculations and known substituent effects on naphthalene rings, is presented below. It is important to note that these are illustrative values and would require specific calculations for validation.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO Method.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 110-115 |

| C2 | 135-140 |

| C3 | 120-125 (quartet due to C-F coupling) |

| C4 | 130-135 |

| C4a | 132-137 |

| C5 | 128-133 |

| C6 | 127-132 |

| C7 | 126-131 |

| C8 | 125-130 |

| C8a | 133-138 |

| -CN | 117-122 |

| -CHF₂ | 115-120 (triplet due to C-F coupling) |

Note: These values are estimations and serve an illustrative purpose. Actual values would be obtained from specific DFT calculations.

Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. researchgate.net While a full vibrational analysis for this compound is not available, studies on closely related molecules like 1-cyanonaphthalene offer significant insights. researchgate.net

For 1-cyanonaphthalene, DFT calculations have successfully assigned the vibrational modes, showing good agreement with experimental data. researchgate.net The introduction of a difluoromethyl group at the 3-position would introduce new vibrational modes associated with the C-F and C-H bonds of this group. Specifically, C-F stretching and bending vibrations would be expected in the fingerprint region of the IR spectrum. The fundamental vibrations of the naphthalene core would be perturbed by the electronic effects of both the cyano and difluoromethyl substituents.

Below is a table summarizing key predicted vibrational frequencies for the core structure and the expected regions for the substituent groups, based on literature for related compounds.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H stretching (aromatic) | 3000-3100 | Medium to Weak |

| C≡N stretching (cyano) | 2220-2240 | Strong |

| C-C stretching (naphthalene ring) | 1400-1600 | Medium to Strong |

| In-plane ring deformation | 400-700 | Medium |

| C-F stretching (difluoromethyl) | 1000-1200 | Strong |

| C-H stretching (difluoromethyl) | 2950-3050 | Medium |

Note: These are expected frequency ranges based on known group frequencies and data from related molecules. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

The electronic absorption properties of a molecule, observed through UV-Vis spectroscopy, can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the absorption wavelengths (λ_max) and oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The presence of the electron-withdrawing cyano and difluoromethyl groups is likely to cause a red-shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene, due to the modulation of the HOMO and LUMO energy levels. TD-DFT calculations can predict these shifts and help in the assignment of the observed spectral bands. nih.gov

A hypothetical TD-DFT prediction for the main electronic transitions of this compound is presented in the table below.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320-340 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | 280-300 | > 0.2 | HOMO-1 → LUMO |

| S₀ → S₃ | 250-270 | > 0.5 | HOMO → LUMO+1 |

Note: These are illustrative values based on the expected behavior of substituted naphthalenes. mdpi.comnih.gov

Conformational Landscape and Energetic Stability Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. Computational chemistry provides the tools to explore the conformational landscape and analyze the intramolecular interactions that govern stability.

Potential Energy Surface (PES) Mapping and Transition State Characterization

The conformational flexibility of this compound primarily arises from the rotation of the difluoromethyl group around the C3-C(CHF₂) single bond. A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states between these conformers. researchgate.net

For the -CHF₂ group, different staggered and eclipsed conformations relative to the naphthalene ring would exist. The relative energies of these conformers would be influenced by steric hindrance and electrostatic interactions between the fluorine and hydrogen atoms of the difluoromethyl group and the adjacent atoms of the naphthalene ring. While specific studies on this molecule are lacking, research on similar fluorinated alkanes demonstrates the significant impact of fluorine substitution on conformational preferences. nih.govnih.gov A detailed PES map would reveal the rotational barrier for the difluoromethyl group, providing insights into its dynamic behavior at different temperatures.

Intramolecular Interaction Analysis

The stability of the different conformers of this compound is governed by a network of intramolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful computational method used to understand these interactions by studying the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. uba.arresearchgate.net

In this compound, key intramolecular interactions would include:

Steric and Electrostatic Interactions: The repulsive or attractive forces between the atoms of the difluoromethyl group and the naphthalene ring. The electronegative fluorine atoms can engage in weak non-covalent interactions with nearby hydrogen atoms or the π-system of the ring. The cyano group's nitrogen atom also influences the local electronic environment. semanticscholar.org

Design and Prediction of Advanced Optical Properties

The exploration of novel organic molecules for applications in photonics and optoelectronics has identified promising candidates within the class of substituted aromatic compounds. The strategic placement of electron-donating and electron-withdrawing groups on a conjugated scaffold can lead to significant enhancement of nonlinear optical (NLO) responses. The subject of this article, this compound, features a naphthalene core functionalized with a cyano (-CN) group, a well-known electron-withdrawing substituent, and a difluoromethyl (-CHF2) group, which also exhibits electron-withdrawing characteristics.

Nonlinear Optical (NLO) Response Calculations

Currently, there is a lack of specific published research detailing the theoretical calculations of the nonlinear optical (NLO) response for this compound. While computational studies have been conducted on various other naphthalene derivatives to evaluate their NLO properties, the unique substitution pattern of a cyano group at the 1-position and a difluoromethyl group at the 3-position of the naphthalene ring system remains an area for future investigation.

Theoretical studies on related naphthalene-based systems often employ quantum chemical methods, such as Density Functional Theory (DFT), to predict their hyperpolarizabilities. These calculations are crucial for the rational design of new NLO materials. For instance, studies on naphthalimide Schiff base compounds have demonstrated that the introduction of specific substituents can lead to third-order NLO polarizabilities (γ) that are significantly greater than that of reference materials like p-nitroaniline (p-NA). nih.gov In such studies, computational methods like the M06/6-311G** level of theory are utilized to compute the NLO properties. nih.gov

Furthermore, research on other substituted naphthalenes has explored the impact of various functional groups on the electronic and structural properties, which are intrinsically linked to the NLO response. nih.govresearchgate.net For example, the nature and position of substituents like amino (-NH2), carboxyl (-COOH), and methyl (-CH3) groups have been shown to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a key factor influencing NLO activity. nih.govresearchgate.net Similarly, computational analyses of chalcone (B49325) derivatives incorporating a naphthalene moiety have been performed to understand their second-order polarizability. researchgate.net

While these studies on analogous compounds provide a foundational understanding of how substituents influence the NLO properties of the naphthalene scaffold, direct computational data for this compound is not yet available in the scientific literature. The synergistic or antagonistic effects of the cyano and difluoromethyl groups at the specified positions on the NLO response can only be elucidated through dedicated theoretical calculations.

Future computational work on this compound would likely involve the following steps:

Geometry Optimization: Obtaining the most stable molecular structure using a suitable level of theory.

Electronic Property Calculation: Determining the HOMO-LUMO energy gap, dipole moment, and other electronic descriptors.

NLO Property Calculation: Computing the first-order (β) and second-order (γ) hyperpolarizabilities, which quantify the NLO response.

The results of such a study would provide valuable insights into the potential of this compound as an NLO material and guide experimental efforts towards its synthesis and characterization for applications in optical devices.

Utility As a Chemical Building Block and in Functional Materials Design

Strategic Role in Multi-Step Organic Synthesis

The presence of reactive functional groups and a modifiable aromatic core makes 1-cyano-3-(difluoromethyl)naphthalene a key intermediate in the synthesis of elaborate organic molecules.

Precursor in Heterocycle Synthesis

The cyano group in this compound serves as a versatile handle for the construction of various nitrogen- and sulfur-containing heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals. While direct, documented syntheses starting from this specific naphthalene (B1677914) derivative are emerging, the established reactivity of the cyanophenyl moiety points to its significant potential. For instance, related structures, such as those with difluoromethyl and cyanophenyl groups, have been successfully employed as precursors in the synthesis of complex heterocyclic systems like imidazo[1,5-a]pyridines. acs.org The general strategies for synthesizing nitrogen-containing heterocycles often involve catalytic dehydrative cyclization reactions or Rh(III)-catalyzed C-H activation/annulation with diazo compounds, methods where a functionalized naphthalene core could readily participate. nih.govrsc.org

Furthermore, the synthesis of heterocycles bearing a trifluoromethyl or difluoromethyl group is an area of intense research due to the unique properties these groups impart. mdpi.com Methodologies for creating N-CF3 and related motifs often rely on specialized building blocks or direct fluorination techniques. mdpi.com The presence of the difluoromethyl group in this compound makes it an attractive starting material for accessing novel fluorinated heterocyclic compounds. The synthesis of sulfur-containing heterocycles, such as dithianes and dithiol-thiones, often proceeds through reactions of hydrocarbons with elemental sulfur at high temperatures, a process where a stable aromatic core like naphthalene is advantageous. google.comgoogle.com

Scaffold for Complex Molecular Architecture Construction

The rigid naphthalene core of this compound provides a robust platform for the assembly of complex three-dimensional molecules. This includes the synthesis of larger polycyclic aromatic compounds and macrocycles, which are of interest for their unique electronic and host-guest properties. The naphthalene scaffold itself has been utilized in the creation of intricate structures, such as dibenzofluorene (B14450075) derivatives with potential anticancer activity. frontiersin.org The functional groups on this compound allow for its incorporation into larger systems through various cross-coupling and condensation reactions.

The development of macrocyclic structures often involves strategic bond-forming reactions to create large rings. The diastereoselective synthesis of such macrocycles can be influenced by non-covalent interactions, such as π-π stacking, which can be programmed by the aromatic units within the building blocks. rsc.org The electron-deficient nature of the this compound ring system could be exploited to direct such interactions in template-directed syntheses.

Application in Functional Materials Chemistry

The distinct electronic and photophysical properties arising from the cyano and difluoromethyl substituents on the naphthalene core make this compound a promising candidate for the development of a range of functional organic materials.

Incorporation into Liquid Crystalline Systems

While specific examples detailing the use of this compound in liquid crystals are not yet widespread, the general structural features of naphthalene derivatives make them suitable for inducing or modifying liquid crystalline phases. The rigid, planar nature of the naphthalene core is a common feature in mesogenic (liquid crystal-forming) molecules. The introduction of polar groups, such as the cyano group, can significantly influence the dielectric anisotropy and clearing point of a liquid crystal mixture. The difluoromethyl group, being lipophilic, can affect the solubility and packing of the molecules within the liquid crystalline phase. The strategic placement of these substituents can be used to fine-tune the mesomorphic properties for applications in electro-optical display devices.

Development of Fluorescent Probes and Emitting Materials

Naphthalene derivatives are well-known for their fluorescent properties and are frequently used as the core structure for fluorescent probes and emitting materials. The photophysical properties of these materials, such as their absorption and emission wavelengths and quantum yields, are highly dependent on the nature and position of the substituents on the naphthalene ring. nih.gov

The introduction of a cyano group can significantly modulate the electronic structure of the naphthalene core, often leading to a red-shift in the emission spectrum and influencing the fluorescence quantum yield. The cation of 1-cyanonaphthalene has been shown to exhibit efficient stabilization through recurrent fluorescence, a property that has implications for the survival of such molecules in interstellar space and highlights their inherent photostability. nih.gov Fluorescent probes based on the naphthalimide scaffold, which contains a cyano-like functionality, have been developed for the detection of various analytes, including metal ions and biological thiols. nih.govgoogle.com The difluoromethyl group, while not as extensively studied in this context as the trifluoromethyl group, can also influence the photophysical properties through its electronic and steric effects. The combination of both cyano and difluoromethyl groups on the naphthalene scaffold in this compound offers a unique platform for designing novel fluorescent materials with tailored properties for applications in cellular imaging and sensing. mdpi.commdpi.comnih.gov

Design of Push-Pull Chromophores and Electro-Optic Materials

Push-pull chromophores are organic molecules that contain an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. This arrangement leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in large nonlinear optical (NLO) properties. The electron-withdrawing nature of both the cyano and difluoromethyl groups makes this compound an excellent acceptor moiety for the design of such materials.

Development of Chemical Probes and Ligands

The strategic placement of the electron-withdrawing cyano and difluoromethyl groups on the naphthalene scaffold makes this compound an intriguing candidate for the development of specialized chemical probes and ligands. The naphthalene unit itself can serve as a fluorescent reporter, while the cyano and difluoromethyl moieties can be exploited for specific binding interactions and to modulate the electronic properties of the molecule.

The incorporation of fluorine-containing groups is a well-established strategy in the design of chemical probes. sigmaaldrich.comossila.com The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl group or a thiol, and its presence can enhance binding affinity and metabolic stability. sigmaaldrich.com This makes derivatives of this compound potentially valuable as ligands for various biological targets.

While direct research on this compound as a chemical probe is not extensively documented, studies on analogous structures highlight the potential of the cyano-naphthalene framework. For instance, a closely related compound, ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA), has been successfully employed as a fluorescent "turn-off" chemodosimeter for the sensitive and selective detection of hydrazine (B178648) hydrate. rsc.org In the presence of hydrazine, the fluorescence of ECNA is quenched, providing a clear signal for the presence of the analyte. rsc.org This demonstrates the utility of the cyano-naphthalene scaffold in creating responsive fluorescent probes.

Table 1: Research Findings on a Related Naphthalene-Based Chemical Probe

| Compound | Analyte Detected | Detection Method | Key Finding |

|---|---|---|---|

| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) | Hydrazine Hydrate | Fluorescence "turn-off" | The probe exhibits a significant decrease in fluorescence intensity upon interaction with hydrazine. rsc.org |

The synthesis of novel derivatives from similar naphthalene-based building blocks has also shown promise in identifying compounds with potent biological activity. For example, derivatives of 2-cyano-3-(naphthalen-1-yl)acryloyl chloride have been synthesized and evaluated as potential anticancer agents, with some compounds exhibiting significant cytotoxic activity against human cancer cell lines. researchgate.netnih.govbohrium.com These studies underscore the value of the cyano-naphthalene core in developing new therapeutic leads.

The reactivity of the cyano group in this compound allows for its conversion into other functional groups, such as amines or carboxylic acids, providing a handle for further chemical modification and the attachment of targeting moieties or other reporter groups. This versatility, combined with the inherent properties of the difluoromethyl and naphthalene components, positions this compound as a valuable precursor for the creation of a new generation of chemical probes and ligands for a wide range of applications in chemical biology and diagnostics.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) |

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Difluoromethylated Naphthalene (B1677914) Derivatives

The development of efficient and regioselective methods for the introduction of the difluoromethyl group onto the naphthalene scaffold is a primary area of research. While direct synthesis of 1-Cyano-3-(difluoromethyl)naphthalene is not yet widely reported, several innovative strategies for the synthesis of difluoromethylated aromatic compounds, including naphthalenes, are paving the way for its accessible preparation.

One promising approach involves the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes . In this method, appropriately substituted o-bromophenyl-bearing 1,1-difluoroallenes undergo cyclization to form a six-membered ring, yielding difluoromethylated naphthalenes. rsc.org This strategy offers a novel pathway to construct the naphthalene core with the difluoromethyl group already in place.

Copper-catalyzed cross-coupling reactions represent another powerful tool for aromatic difluoromethylation. Aryl iodides can react with (difluoromethyl)zinc reagents in the presence of a copper catalyst to afford difluoromethylated arenes. rsc.org This method is advantageous due to its operational simplicity, proceeding efficiently without the need for specialized ligands or activators for the zinc reagent. rsc.org Furthermore, copper-catalyzed difluoroalkylation of activated alkenes has been shown to produce diverse difluorinated heterocycles, a strategy that could potentially be adapted for naphthalene systems. rsc.org

Photocatalytic methods are emerging as a sustainable and mild alternative for C-H difluoromethylation. Visible-light-mediated photocatalysis allows for the direct functionalization of (hetero)aromatic compounds, including naphthalenes, under environmentally benign conditions. soton.ac.ukchemrxiv.org The use of dual-active-centered covalent organic frameworks (COFs) as photocatalysts has shown high efficiency in the difluoromethylation of heterocycles, a technology that could be transferred to naphthalene derivatives. soton.ac.uk

A recent review highlights the synthesis of difluoronaphthalene analogs through a multi-step sequence involving a Suzuki coupling reaction, demonstrating the utility of established cross-coupling methods in accessing complex fluorinated naphthalenes. acs.org

Unexplored Reactivity and Transformation Pathways

The reactivity of the difluoromethyl group and the cyano group on the naphthalene ring system of this compound presents a fertile ground for further investigation. The difluoromethyl group, with its polarized C-H bond, can act as a hydrogen bond donor, influencing intermolecular interactions and potentially directing further chemical transformations.

An intriguing area of unexplored reactivity is the defluorinative functionalization of related trifluoromethyl compounds. Research has demonstrated that the trifluoromethyl group can be converted to a difluoromethyl anion in a flow system, which can then be trapped by various electrophiles. chemrxiv.org Applying this "taming" of the reactive difluoromethyl anion could open up pathways to a variety of derivatives starting from a trifluoromethylated naphthalene precursor. chemrxiv.org

The cyano group at the 1-position offers a versatile handle for a range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a diverse array of fused heterocyclic systems and other functionalized naphthalene derivatives. The interplay between the electron-withdrawing nature of both the cyano and difluoromethyl groups is expected to influence the regioselectivity of these transformations.

Furthermore, the unique electronic properties of the difluoromethyl group can lead to unusual reactivity. For instance, the negative hyperconjugation of (dihalomethyl) groups on a naphthalene ring has been computationally suggested to render the aromatic system inert towards certain reactions like nitration and hydrogenation. researchgate.net Understanding the electronic influence of the difluoromethyl group in this compound will be crucial for predicting its reactivity and designing subsequent transformations.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is an indispensable tool for understanding the structure, properties, and reactivity of novel compounds like this compound. Density Functional Theory (DFT) calculations, in particular, can provide valuable insights into the molecule's geometry, electronic structure, and spectroscopic properties.

Recent studies have employed DFT to investigate the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential of 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues. rsc.orgbohrium.comnih.govresearchgate.net Such calculations can predict the reactive sites of the molecule and explain its biological activity. rsc.orgbohrium.comnih.govresearchgate.net For this compound, DFT could be used to:

Predict Reactivity: By mapping the electron density and calculating parameters like Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This is crucial for planning synthetic transformations of the cyano and difluoromethyl groups, as well as reactions on the naphthalene ring itself.

Understand Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the characterization of newly synthesized compounds and help to interpret experimental data.

Design Novel Derivatives: Computational screening of virtual libraries of derivatives of this compound can help to identify candidates with desired electronic or steric properties for specific applications, such as in materials science or medicinal chemistry.

For instance, computational studies on the adsorption of naphthalene on silicon surfaces have provided detailed information on the bonding and electronic changes upon surface functionalization. researchgate.net Similar studies on this compound could guide its application in organic electronics.

Sustainable and Scalable Synthesis of Fluorinated Naphthalenes

The development of sustainable and scalable synthetic methods is a critical aspect of modern chemistry. For fluorinated naphthalenes, including this compound, several emerging strategies hold promise for greener and more efficient production.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A recent study demonstrated the successful regioselective amination of 1,4-naphthoquinone (B94277) using ball-milling, highlighting the potential of mechanochemistry for the synthesis of functionalized naphthalenes. rsc.org This approach could potentially be adapted for the synthesis or derivatization of this compound, reducing solvent waste and energy consumption.

Continuous flow chemistry provides a platform for the safe, scalable, and efficient synthesis of chemical compounds. The use of fluoroform (CHF3), a readily available and inexpensive greenhouse gas, as a difluoromethylating agent has been successfully demonstrated in a continuous flow system for the synthesis of α-difluoromethyl-amino acids. rsc.org This technology could be a game-changer for the large-scale production of difluoromethylated aromatics, including naphthalenes, by offering precise control over reaction parameters and enhancing safety when handling reactive intermediates. rsc.org The development of continuous flow processes for direct fluorination has also been reported, showcasing the potential for scalable and safe fluorination reactions. tib.eu

Photocatalysis , as mentioned earlier, is inherently a green technology that utilizes light as a renewable energy source. The ability to perform C-H functionalization under mild conditions without the need for pre-functionalized starting materials makes it a highly attractive strategy for the sustainable synthesis of complex molecules like this compound. soton.ac.ukchemrxiv.org

Q & A

Q. What are the preferred synthetic routes for 1-cyano-3-(difluoromethyl)naphthalene, and what factors influence reaction yields?

Answer: Synthesis involves sequential functionalization:

- Cyano Introduction : Achieved via nucleophilic substitution (e.g., using KCN/CuCN under reflux) or Sandmeyer reaction on halogenated precursors .

- Difluoromethylation : Employing reagents like sodium difluoromethanesulfinate (DFMS) under radical initiation (e.g., AIBN, 70–80°C) or electrophilic fluorinating agents (e.g., Selectfluor®) .

- Key Factors : Solvent polarity (e.g., DMF enhances radical stability), temperature control (60–80°C), and stoichiometric excess of fluorinating agents (2:1 molar ratio recommended). Catalysts (e.g., CuI) improve regioselectivity .

Q. How can spectroscopic techniques differentiate positional isomers in this compound derivatives?

Answer:

- 19F NMR : Difluoromethyl groups (-CF2H) exhibit distinct splitting patterns (e.g., triplet for JFH ~50 Hz) and δF values between -80 to -100 ppm .

- 1H NMR : Aromatic protons adjacent to the cyano group are deshielded (δH ~8.5–9.0 ppm), while protons near -CF2H show coupling (JHH ~2–3 Hz) .

- IR Spectroscopy : Cyano stretches appear at ~2240 cm⁻¹; C-F vibrations in -CF2H are observed at 1100–1200 cm⁻¹ .

Q. What physicochemical properties make this compound suitable for biological studies?

Answer:

- Lipophilicity : Enhanced by fluorine atoms (logP ~2.5–3.0), improving membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative degradation in cytochrome P450 assays .

- Solubility : Moderate in DMSO (≥10 mM) but low in aqueous buffers (<0.1 mM), requiring formulation with cyclodextrins or surfactants .

Advanced Research Questions

Q. How do electronic effects of the cyano and difluoromethyl groups influence electrophilic aromatic substitution (EAS) reactivity?

Answer:

- Cyano Group : Strongly electron-withdrawing (-I effect), deactivating the ring and directing EAS to meta/para positions relative to itself .

- Difluoromethyl Group : Moderate -I effect but steric hindrance from -CF2H limits substitution at adjacent positions. Combined effects favor EAS at the 6-position of the naphthalene ring .

- Computational Validation : DFT studies show localized LUMO density at the 6-position, corroborating experimental regioselectivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

Answer:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and exposure durations (24–48 hr) to minimize variability .

- Dose-Response Analysis : EC50 values should be normalized to solvent controls (e.g., DMSO <0.1% v/v) to account for carrier effects .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan®) to identify confounding variables like impurity levels (>95% purity required) .

Q. How can computational modeling predict metabolic pathways of this compound?

Answer:

- Docking Studies : CYP3A4 and CYP2D6 binding affinities predict hydroxylation at the 4- or 5-position as primary metabolic routes .

- MD Simulations : Simulate liver microsomal environments (pH 7.4, 310 K) to assess hydrolysis stability of the cyano group .

- Software Tools : Schrödinger Suite® or AutoDock Vina® for in silico metabolite prediction .

Q. What environmental degradation products are formed under UV exposure, and how are they detected?

Answer:

- Photolysis : UV-C (254 nm) generates 3-(difluoromethyl)naphthalene-1-carboxylic acid via cyano hydrolysis, confirmed by LC-MS (m/z 238.1) .

- Detection Methods : HPLC-UV (λ = 220 nm) with C18 columns; GC-MS for volatile intermediates (e.g., HF byproduct) .

- Half-Life : t1/2 = 12–24 hr in aqueous solutions, influenced by pH (faster degradation at pH >9) .

Comparative Analysis Table

Note: Data extrapolated from structurally analogous compounds in cited evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.